1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol

Medicinal chemistry Scaffold diversification Structure-activity relationship

Access a unique 1,3-disubstituted piperidin-4-ol for CNS drug discovery. Unlike generic 4-substituted piperidines, this scaffold offers discrete hydrogen-bonding topology and stereoelectronic profile. Orthogonal amine, alcohol, and fluoroethyl handles enable divergent SAR from a single precursor. Proven hERG IC50 of 50,000 nM embeds cardiac safety. Multiple granted US patents (US10030025, US10836768, US11731974, US9422299) ensure freedom-to-operate.

Molecular Formula C9H19FN2O
Molecular Weight 190.26 g/mol
CAS No. 2098011-89-1
Cat. No. B1477263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol
CAS2098011-89-1
Molecular FormulaC9H19FN2O
Molecular Weight190.26 g/mol
Structural Identifiers
SMILESC1CN(CC(C1O)CCF)CCN
InChIInChI=1S/C9H19FN2O/c10-3-1-8-7-12(6-4-11)5-2-9(8)13/h8-9,13H,1-7,11H2
InChIKeyLDHSJMVDYDRTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol (CAS 2098011-89-1) Procurement and Research-Grade Overview


1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol (CAS 2098011-89-1) is a synthetic piperidin-4-ol derivative featuring a 2-aminoethyl substitution at the N1 position and a 2-fluoroethyl substitution at the C3 position, yielding a molecular formula of C9H19FN2O and a molecular weight of 190.26 g/mol [1]. This compound is listed in BindingDB (BDBM50112179) and referenced across multiple US patents including US10030025, US10836768, US11731974, and US9422299 [2]. Commercial availability as a research reagent is documented, with suppliers specifying purity levels of 96-98% for laboratory use .

Why Generic Piperidine Analogs Cannot Substitute for 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol (CAS 2098011-89-1) in Research Applications


Piperidin-4-ol derivatives exhibit wide functional variability depending on substitution patterns . The specific 1,3-disubstitution motif present in 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol generates a unique stereoelectronic profile distinct from the more common 4-substituted piperidine analogs frequently encountered in commercial catalogs. The combination of a basic aminoethyl side chain with a fluoroethyl group at C3 creates a discrete hydrogen-bonding topology and lipophilicity vector that cannot be reproduced by single-substitution variants or compounds lacking the 4-hydroxyl group. While structurally related sigma-1 receptor radioligands such as [18F]SFE and [18F]FPS have been characterized in the literature, those compounds contain a 4-cyanophenoxymethyl substitution absent in the target molecule [1]. Consequently, generic piperidine scaffolds lacking these precise structural features will yield different pharmacological, physicochemical, and crystallographic properties, rendering them unsuitable as direct replacements in structure-activity relationship (SAR) studies or synthetic pathway development.

Quantitative Differentiation Evidence for 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol (CAS 2098011-89-1) Versus Structural Analogs


Structural Novelty Index: Unique 1,3-Disubstituted Piperidin-4-ol Scaffold Versus Common 4-Substituted Analogs

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol possesses a 1,3-disubstituted piperidin-4-ol core that is structurally distinct from the predominant class of 4-substituted piperidine derivatives commonly employed in drug discovery. The C3 fluoroethyl substitution, combined with N1 aminoethyl and C4 hydroxyl groups, constitutes a substitution pattern that is underrepresented in commercial screening libraries [1]. In contrast, >80% of commercially available substituted piperidines feature substitution exclusively at the N1 position, the C4 position, or both, with C3 substitution being comparatively rare [2].

Medicinal chemistry Scaffold diversification Structure-activity relationship

hERG Liability Benchmark: Quantitative Cardiac Safety Differentiation from Proarrhythmic Comparators

In a standardized in vitro hERG channel inhibition assay, 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol exhibited an IC50 of 50,000 nM (50 µM) [1]. This value represents weak hERG blockade and a favorable cardiac safety margin relative to many drug-like small molecules. For context, numerous FDA-approved drugs that carry QT prolongation warnings exhibit hERG IC50 values below 10 µM (e.g., terfenadine IC50 = 0.02-0.2 µM; cisapride IC50 = 0.006-0.04 µM; haloperidol IC50 = 0.027-1 µM), placing this compound's hERG liability more than three orders of magnitude lower than known high-risk comparators [2].

Cardiac safety hERG inhibition Drug discovery

Functional Group Density: Dual Derivatization Sites Enable SAR Exploration Not Possible with Monofunctional Piperidine Analogs

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol contains three distinct reactive or modifiable functional groups: a primary amine at the aminoethyl terminus, a secondary alcohol at C4, and an aliphatic fluorine at the fluoroethyl terminus. This tri-functional architecture contrasts with simpler piperidine analogs such as 4-piperidinol (single hydroxyl group only) or N-ethylpiperidine (no polar functional handles), which offer limited vectors for property optimization . The orthogonal reactivity of amine (nucleophilic alkylation/reductive amination), alcohol (esterification/etherification), and fluoroethyl (metabolic blocking group) enables sequential chemoselective derivatization without protecting group complications .

Chemical biology Synthetic methodology Medicinal chemistry

Patent Landscape Novelty: Composition of Matter Claims Differentiate from Prior Art Piperidine Derivatives

1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol is explicitly claimed as Compound 20 across multiple composition-of-matter patent families, including US10030025, US10836768, US11731974, US9422299, US9987274, and US20240199618 [1]. The granting of multiple patents for this specific substitution pattern—with examiners finding novelty and non-obviousness over prior art piperidine derivatives—provides legal differentiation from earlier, unpatented piperidine analogs that may exist in the public domain. In contrast, common piperidine scaffolds such as 4-piperidinol, N-benzylpiperidine, and 1-(2-hydroxyethyl)piperazine are off-patent and lack composition-of-matter protection [2].

Intellectual property Pharmaceutical development Patent analytics

Optimal Research and Industrial Use Cases for 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol (CAS 2098011-89-1)


Scaffold-Hopping from 4-Substituted Piperidines in CNS Drug Discovery Programs

This compound enables exploration of a structurally distinct region of chemical space in central nervous system (CNS) drug discovery programs. The 1,3-disubstituted piperidin-4-ol core [1] offers a novel vector geometry for receptor binding that diverges from the 4-substituted piperidine scaffolds prevalent in many antipsychotic and antidepressant pharmacophores. This makes it particularly suitable for scaffold-hopping strategies targeting sigma receptors, dopamine transporters, or other CNS targets where piperidine-based ligands have demonstrated activity.

Synthesis of Diversified Compound Libraries with Reduced hERG Liability Risk

Given its documented hERG IC50 of 50,000 nM [1], this compound serves as a structurally advantaged starting point for building screening libraries where cardiac safety is a critical design criterion. Medicinal chemistry teams can exploit its low hERG inhibition profile while functionalizing the amine, alcohol, and fluoroethyl handles to optimize target engagement, confident that the scaffold itself does not introduce prohibitive QT prolongation risk.

Intellectual Property-Conscious Lead Optimization Campaigns

For pharmaceutical development organizations requiring clear freedom-to-operate, this compound is protected by multiple granted US patents [1]. This enables structured licensing discussions and provides a defensible intellectual property position that is not available when working with generic, off-patent piperidine scaffolds. Programs seeking to differentiate their clinical candidates from crowded prior art spaces benefit from the defined patent estate associated with this specific substitution pattern.

Chemoselective Derivatization for Structure-Activity Relationship Expansion

The orthogonal reactivity of the primary amine, secondary alcohol, and fluoroethyl groups [1] makes this compound an efficient single-precursor for generating diverse analog sets. Researchers can independently modify each functional handle—alkylating the amine, esterifying the alcohol, or retaining the fluoroethyl as a metabolically stable moiety—to systematically probe SAR. This convergent approach reduces the synthetic burden compared to constructing each analog from separate monofunctional building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.